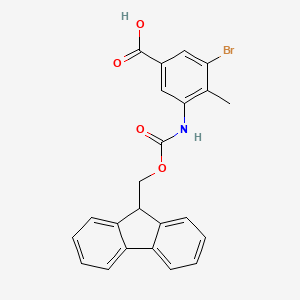

![molecular formula C18H17FN2O2 B2507780 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-97-5](/img/structure/B2507780.png)

3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide" is a fluorinated benzamide derivative. Benzamides are a class of compounds known for their diverse pharmacological activities, including neuroleptic properties. The presence of a fluorine atom in the benzamide structure can significantly alter its chemical and physical properties, potentially leading to enhanced biological activity or selectivity.

Synthesis Analysis

The synthesis of fluorinated benzamides typically involves the introduction of fluorine or fluorine-containing groups into the benzamide structure. For instance, the synthesis of related compounds has been reported through various methods, such as the nucleophilic substitution reaction used to synthesize fluorinated benzamide neuroleptics, which yielded high specific activities suitable for positron emission tomography (PET) imaging . Similarly, the continuous flow synthesis of a related δ-opioid receptor agonist employed flow-based microreactors and solid-supported reagents, demonstrating the potential for efficient and controlled synthesis of complex fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides can exhibit polymorphism due to variations in crystal packing. For example, the related compound 3-fluoro-N-(3-fluorophenyl)benzamide showed concomitant polymorphism with two different crystal forms, influenced by subtle variations in hydrogen bonding and fluorine interactions . This polymorphism can have significant implications for the physical properties and stability of the compound.

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions, leveraging the unique reactivity of the fluorine atom. The nucleophilic vinylic substitution (S(N)V) reaction has been explored with difluoroenamides to synthesize heterocyclic compounds like 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones . The presence of fluorine can enhance the electrophilic reactivity of these compounds, making them versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The introduction of fluorine into benzamide structures can lead to improved physical and chemical properties, such as increased thermal stability, low moisture absorption, and high hygrothermal stability, as seen in soluble fluoro-polyimides derived from related diamines . Additionally, fluorinated benzamides have shown high-affinity binding to CNS dopamine D2 receptors, indicating their potential as ligands for neurological studies .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- Ortho-Fluorination of Triflamide-Protected Benzylamines : Utilizes Pd(OTf)2 x 2 H2O catalysis with N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter, demonstrating broad applicability in medicinal chemistry and synthesis due to the conversion of triflamide into a wide range of functionally diverse groups (Wang, Mei, & Yu, 2009).

Drug Discovery and Development

- Selective Met Kinase Inhibitors : The development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, showcasing improved enzyme potency, aqueous solubility, and kinase selectivity, leading to significant advances in cancer therapeutics (Schroeder et al., 2009).

Material Science and Engineering

- Concomitant Polymorphism in Crystal Structures : Investigation into the disorder-induced concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide, providing insights into the molecular conformation and packing polymorphism driven by N−H···O hydrogen bonds alongside weak C−H···F and F···F interactions (Chopra & Row, 2008).

Antimicrobial Research

- Novel Antimicrobial Agents : The synthesis and characterization of acylthioureas as potential antimicrobial agents demonstrating significant activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, providing a foundation for the development of new antibacterial compounds with enhanced efficacy (Limban, Marutescu, & Chifiriuc, 2011).

Fluorine Chemistry

- Fluorination Protocols for Heterocycles : Describes the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, offering a versatile approach for creating monofluorinated alkenes and gem-difluorinated dihydroisoquinolin-1(2H)-ones, highlighting the importance of fluorine in enhancing the properties of pharmaceutical and agrochemical products (Wu et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (fXa) . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

This compound interacts with Factor Xa, inhibiting its activity . The inhibition of Factor Xa prevents the formation of the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin .

Biochemical Pathways

By inhibiting Factor Xa, this compound disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This results in a decrease in the cleavage of fibrinogen to fibrin, thus inhibiting clot formation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that this compound may also have favorable pharmacokinetic properties.

Result of Action

The inhibition of Factor Xa by this compound results in a decrease in thrombin generation . This leads to a reduction in the conversion of fibrinogen to fibrin, ultimately inhibiting clot formation .

Eigenschaften

IUPAC Name |

3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c19-14-6-3-5-13(11-14)18(23)20-15-7-4-8-16(12-15)21-10-2-1-9-17(21)22/h3-8,11-12H,1-2,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGONWWMZCVQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)